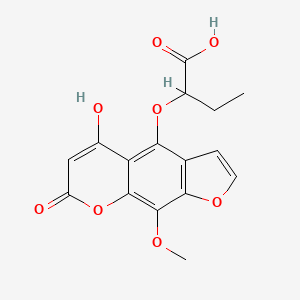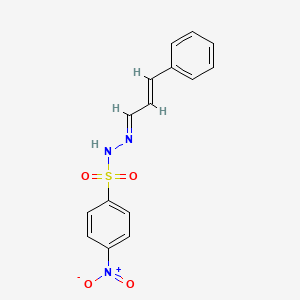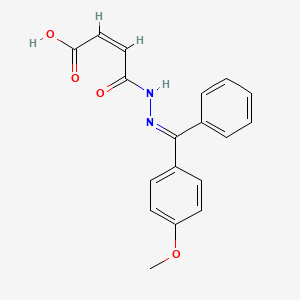
4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
準備方法
The synthesis of 4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- involves several steps. One common synthetic route includes the reaction of 2-aminothiazole with 2-phenylethylamine and carbon disulfide under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It can serve as a probe to investigate the mechanisms of various biological processes.
Industry: In the industrial sector, this compound is used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of enzymes involved in cell division, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar compounds to 4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- include other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Thiazolidinone: Used in the development of anti-inflammatory and antimicrobial agents.
Thiazole-4-carboxylic acid: Studied for its potential in drug development and as a building block in organic synthesis.
Compared to these compounds, 4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- is unique due to its specific structure and the presence of the phenylethyl and thioxomethyl groups, which may confer distinct biological activities and chemical reactivity.
特性
CAS番号 |
149486-83-9 |
|---|---|
分子式 |
C13H13N3O2S2 |
分子量 |
307.4 g/mol |
IUPAC名 |
2-(2-phenylethylcarbamothioylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13N3O2S2/c17-11(18)10-8-20-13(15-10)16-12(19)14-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H2,14,15,16,19) |
InChIキー |
JSBCIURCEKCZMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=NC(=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















